molecular formula C10H19NO2S B7577930 Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate

Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate

Cat. No. B7577930
M. Wt: 217.33 g/mol
InChI Key: ZZXATEJAHIDJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate, also known as MTMPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives and has shown promising results in various studies.

Mechanism of Action

Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate acts as a partial agonist at the D2 dopamine receptor subtype, which means it activates the receptor but to a lesser extent than the full agonist dopamine. It binds to the receptor in a similar way to dopamine, but its smaller size and different shape result in a weaker signal transduction. Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate has been shown to induce a conformational change in the receptor that leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its behavioral effects. It has been shown to induce locomotor activity in rodents, which is a measure of its psychostimulant properties. Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate has also been shown to increase the release of glutamate and GABA, two neurotransmitters that are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate has several advantages for lab experiments, including its high selectivity for the D2 dopamine receptor subtype, its ability to cross the blood-brain barrier, and its ease of synthesis. However, it also has some limitations, including its partial agonist activity, which can lead to variable results depending on the experimental conditions. It also has a short half-life in vivo, which requires frequent dosing to maintain its effects.

Future Directions

For research include investigating its effects on other dopamine receptor subtypes, exploring its potential as a treatment for drug addiction and other psychiatric disorders, and developing more potent and selective analogs.

Synthesis Methods

Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate can be synthesized by reacting ethyl 3-bromopropionate with 3-methylthiomorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous acetonitrile at room temperature, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate has been extensively used in scientific research as a tool to study the function of dopamine receptors. It has been shown to selectively activate the D2 dopamine receptor subtype, which is involved in the regulation of mood, reward, and motor function. Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate has also been used to investigate the role of dopamine receptors in drug addiction, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

ethyl 3-(3-methylthiomorpholin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-3-13-10(12)4-5-11-6-7-14-8-9(11)2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXATEJAHIDJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCSCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-methylthiomorpholin-4-yl)propanoate

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